
1-Pentadecen-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pentadecen-3-one is an organic compound with the molecular formula C15H28O It is a ketone with a long hydrocarbon chain, making it a member of the aliphatic ketones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Pentadecen-3-one can be synthesized through several methods. One common approach involves the oxidation of 1-pentadecene using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the ketone.
Industrial Production Methods: In industrial settings, this compound can be produced via catalytic oxidation processes. These methods often employ metal catalysts such as palladium or platinum to facilitate the oxidation of 1-pentadecene. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Pentadecen-3-one undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the ketone to a carboxylic acid.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The ketone can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Grignard reagents, organolithium compounds, and other nucleophiles.
Major Products Formed:
Oxidation: Pentadecanoic acid.
Reduction: 1-Pentadecen-3-ol.
Substitution: Various substituted ketones depending on the nucleophile used.
Applications De Recherche Scientifique
1-Pentadecen-3-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-pentadecen-3-one involves its interaction with various molecular targets. As a ketone, it can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The long hydrocarbon chain allows it to interact with lipid membranes, affecting membrane fluidity and permeability. These interactions can influence cellular processes and biochemical pathways.
Comparaison Avec Des Composés Similaires
1-Pentadecene: An alkene with a similar hydrocarbon chain but lacking the ketone functional group.
Pentadecanone: A saturated ketone with a similar structure but without the double bond.
1-Pentadecen-3-ol: The corresponding alcohol of 1-pentadecen-3-one.
Uniqueness: this compound is unique due to its combination of a long hydrocarbon chain and a reactive ketone group. This structure imparts distinct chemical reactivity and physical properties, making it valuable in various applications.
Propriétés
Numéro CAS |
131088-58-9 |
|---|---|
Formule moléculaire |
C15H28O |
Poids moléculaire |
224.38 g/mol |
Nom IUPAC |
pentadec-1-en-3-one |
InChI |
InChI=1S/C15H28O/c1-3-5-6-7-8-9-10-11-12-13-14-15(16)4-2/h4H,2-3,5-14H2,1H3 |
Clé InChI |
YFURFLWAOAZPGU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


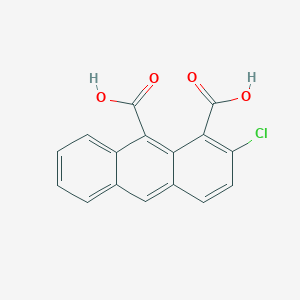
![2-{(E)-[(1-Tetradecyl-1H-imidazol-2-yl)methylidene]amino}ethan-1-ol](/img/structure/B14270067.png)
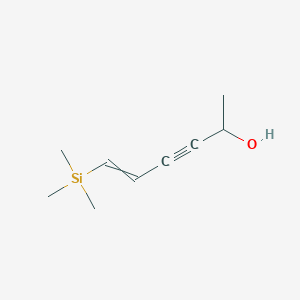

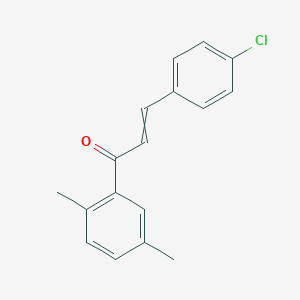
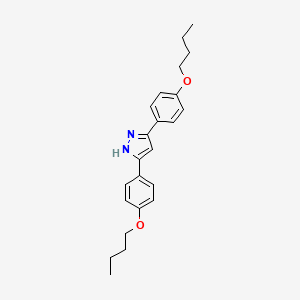
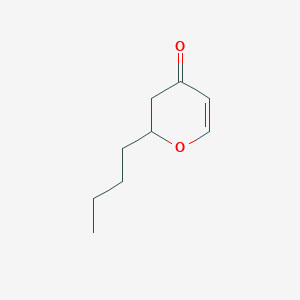
![Propanedioic acid, [(1R)-1-phenyl-2-propenyl]-, dimethyl ester](/img/structure/B14270093.png)
![Butyl[(1,3-dithian-2-yl)methyl]dimethylsilane](/img/structure/B14270102.png)

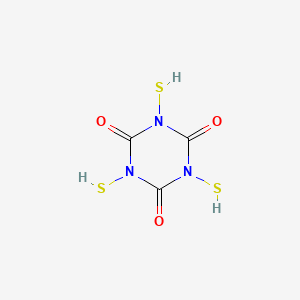
![2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane;dihydrochloride](/img/structure/B14270110.png)

![2-[(Trimethylplumbyl)methyl]pyridine](/img/structure/B14270131.png)
